molecular formula C11H15NO2 B126059 Ethyl 2-cyano-2-cyclohexylideneacetate CAS No. 6802-76-2

Ethyl 2-cyano-2-cyclohexylideneacetate

Cat. No. B126059
CAS RN: 6802-76-2
M. Wt: 193.24 g/mol
InChI Key: PZAJJZJKRVXKCS-UHFFFAOYSA-N
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Patent
US08501722B2

Procedure details

To a solution of cyclohexanone (1.50 ml, 14.47 mmol) in toluene (24.12 ml) was added ethyl cyanoacetate (1.556 ml, 14.62 mmol), acetic acid (0.166 ml, 2.89 mmol), and ammonium acetate (0.112 g, 1.447 mmol). The mixture was heated to a reflux at 150° C. in a Dean-Stark apparatus. After 5 h, the reaction was cooled and washed with water and saturated NaHCO3 solution. The organics were dried over Na2SO4, filtered, and concentrated.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.556 mL
Type
reactant
Reaction Step One
Quantity
0.166 mL
Type
reactant
Reaction Step One
Quantity
0.112 g
Type
reactant
Reaction Step One
Quantity
24.12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])#[N:9].C(O)(=O)C.C([O-])(=O)C.[NH4+]>C1(C)C=CC=CC=1>[C:8]([C:10](=[C:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[C:11]([O:13][CH2:14][CH3:15])=[O:12])#[N:9] |f:3.4|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
1.556 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
0.166 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.112 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
24.12 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
WASH
Type
WASH
Details
washed with water and saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(#N)C(C(=O)OCC)=C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.